Sodium benzylpenicilloate

Description

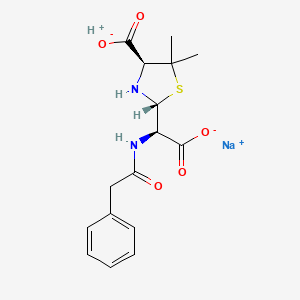

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R,4S)-2-[(R)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S.Na/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);/q;+1/p-1/t11-,12-,13+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLWEQBVKFKCSB-GRMSKOJTSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].CC1([C@@H](N[C@H](S1)[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16349-25-0 | |

| Record name | Sodium benzylpenicilloate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016349250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM BENZYLPENICILLOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3C5MWQ7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Chemical Synthesis of Sodium Benzylpenicilloate

Mechanistic Studies of β-Lactam Ring Opening Leading to Penicilloate (B82564) Formation

The inherent strain in the four-membered β-lactam ring of penicillin makes its amide bond highly susceptible to nucleophilic attack, leading to ring-opening and the formation of the inactive penicilloic acid.

Under acidic conditions, such as those found in the stomach, benzylpenicillin is susceptible to acid-catalyzed hydrolysis drugbank.comnih.govfuturelearn.com. This process significantly reduces the oral bioavailability of the antibiotic drugbank.comnih.gov. The reaction proceeds via a nucleophilic acyl substitution mechanism futurelearn.com.

The accepted pathway involves the following steps:

Protonation: The carbonyl oxygen of the β-lactam ring is protonated by an acid (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the β-lactam nitrogen atom.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond in the β-lactam ring. This ring-opening step is the rate-determining step and results in the formation of benzylpenicilloic acid.

The acylamino side-chain can also participate in an intramolecular reaction, acting as an internal nucleophile that attacks the β-lactam carbonyl. This forms a highly strained intermediate that subsequently breaks the β-lactam ring in a process sometimes referred to as a "self-destruct" mechanism futurelearn.com.

In basic or alkaline solutions, the hydrolysis of benzylpenicillin is catalyzed by hydroxide (B78521) ions (OH⁻). This pathway is a straightforward example of nucleophilic acyl substitution on the strained β-lactam ring.

The mechanism involves:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the β-lactam ring.

Tetrahedral Intermediate Formation: This attack breaks the π bond of the carbonyl group, forming a tetrahedral oxyanion intermediate.

Ring Opening: The unstable intermediate collapses, reforming the carbonyl double bond and simultaneously cleaving the amide bond (C-N) of the β-lactam ring. The nitrogen atom acts as the leaving group, and upon protonation (from water or another proton source), this yields the carboxylate and secondary amine functionalities of the resulting penicilloate.

This base-catalyzed hydrolysis is a key reaction in the degradation of penicillin in alkaline environments and is also relevant to certain enzymatic mechanisms.

Besides water and hydroxide, other nucleophiles can catalyze the hydrolysis of benzylpenicillin, notably alcohols and alkoxide ions hud.ac.ukrsc.orgresearchgate.net. This process occurs via a nucleophilic catalysis pathway that involves the formation of an intermediate penicilloyl ester hud.ac.ukrsc.org.

The mechanism with an alcohol (ROH) or its corresponding alkoxide ion (RO⁻) is as follows:

Nucleophilic Attack: The alkoxide ion attacks the β-lactam carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Ring Opening and Ester Formation: The intermediate collapses, opening the β-lactam ring and forming a penicilloyl ester, where the alcohol moiety is attached to the carbonyl carbon.

Ester Hydrolysis: The newly formed ester is then susceptible to hydrolysis, particularly under basic conditions, which cleaves the ester bond to yield the final penicilloic acid product rsc.org.

For some alcohols, the intermediate ester can be detected before it undergoes subsequent hydrolysis or other degradation reactions hud.ac.ukrsc.org. The rate of this reaction is dependent on the acidity of the alcohol, with a Brønsted βnuc value of 0.97 for alkoxide ions, indicating a strong dependence on the nucleophile's basicity and suggesting that the rate-limiting step is the ring-opening of the β-lactam hud.ac.ukrsc.org.

Table 1: Comparison of Hydrolysis Pathways for Benzylpenicillin

| Pathway | Catalyst/Nucleophile | Key Intermediate | Primary Product | Significance |

|---|---|---|---|---|

| Acid-Catalyzed | H₃O⁺ / H₂O | Protonated Carbonyl | Benzylpenicilloic Acid | Limits oral bioavailability of Penicillin G drugbank.comnih.gov. |

| Base-Catalyzed | OH⁻ | Tetrahedral Oxyanion | Benzylpenicilloate | Degradation in alkaline solutions. |

| Nucleophile-Mediated | Alcohols / Alkoxide Ions | Penicilloyl Ester | Benzylpenicilloic Acid | Model for enzymatic acylation rsc.org; potential for side reactions. |

Enzymatic Derivations of Penicilloates: Chemical Mechanisms of β-Lactamase Action

The most significant cause of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes efficiently catalyze the hydrolysis of the β-lactam ring, deactivating the antibiotic nih.govasm.org. β-lactamases are broadly classified into serine β-lactamases and metallo-β-lactamases based on their active site and catalytic mechanism nih.govnih.gov.

Serine β-lactamases (SBLs), which include classes A, C, and D, utilize a catalytically essential serine residue in their active site asm.orgnih.gov. The hydrolysis mechanism is a two-step process involving acylation and deacylation nih.gov.

Acylation: The process begins with the nucleophilic attack of the active site serine's hydroxyl group on the β-lactam carbonyl carbon of benzylpenicillin nih.govresearchgate.net. This forms a tetrahedral intermediate which then collapses, breaking the β-lactam C-N bond. The result is a stable, covalent acyl-enzyme intermediate, where the opened penicillin molecule is ester-linked to the serine residue nih.gov. Conserved residues, such as Glu166 and Lys73 in class A enzymes, are crucial for activating the serine nucleophile and stabilizing the intermediate nih.gov.

Deacylation: In the second step, a water molecule enters the active site. It is activated by a general base residue (e.g., Glu166 in class A SBLs), which facilitates its nucleophilic attack on the carbonyl carbon of the acyl-enzyme ester linkage nih.gov. This attack forms another tetrahedral intermediate. The intermediate collapses, breaking the ester bond, which releases the inactive penicilloic acid and regenerates the free, active enzyme nih.gov.

Metallo-β-lactamases (MBLs), which belong to class B, require one or two zinc ions (Zn²⁺) in their active site for catalytic activity nih.govresearchgate.net. These enzymes have a broad substrate profile, capable of hydrolyzing penicillins, cephalosporins, and carbapenems nih.govnih.gov.

The catalytic mechanism of MBLs differs significantly from SBLs as it does not involve a covalent acyl-enzyme intermediate. Instead, the zinc ion(s) play a crucial role in activating the hydrolytic water molecule researchgate.net.

The proposed mechanism is as follows:

Substrate Binding: The benzylpenicillin molecule binds to the active site, where its β-lactam carbonyl oxygen and carboxylate group may interact with the zinc ion(s).

Nucleophile Activation and Attack: A water molecule, coordinated to a zinc ion (or bridged between two zinc ions in binuclear MBLs), is deprotonated to form a potent zinc-bound hydroxide nucleophile. This hydroxide ion then attacks the carbonyl carbon of the β-lactam ring researchgate.net.

Intermediate Stabilization: The resulting negatively charged tetrahedral intermediate is stabilized by interactions with one or both zinc ions.

Ring Cleavage and Product Release: The C-N bond of the β-lactam ring is cleaved, assisted by protonation of the nitrogen atom by a proton donor. The resulting inactive penicilloic acid has a lower affinity for the active site and is released, allowing the enzyme to begin another catalytic cycle.

Table 2: Mechanistic Comparison of β-Lactamase Classes

| Feature | Serine β-Lactamases (SBLs) | Metallo-β-Lactamases (MBLs) |

|---|---|---|

| Catalytic Residue/Cofactor | Active Site Serine nih.gov | One or Two Zn²⁺ Ions nih.govnih.gov |

| Key Intermediate | Covalent Acyl-Enzyme Ester nih.govresearchgate.net | Non-covalent Tetrahedral Anion researchgate.net |

| Primary Nucleophile | Serine Hydroxyl Group nih.gov | Zinc-Activated Water/Hydroxide researchgate.net |

Characterization of Enzymatically Derived Penicilloate Intermediates

The enzymatic hydrolysis of benzylpenicillin, often catalyzed by β-lactamase enzymes or occurring under certain processing conditions, yields benzylpenicilloic acid as the primary product researchgate.net. Characterizing these penicilloate intermediates is crucial for understanding penicillin degradation pathways and for quality control in various matrices. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are primary techniques for this purpose.

Researchers have developed robust methods using liquid chromatography coupled with mass spectrometry (LC-MS/MS) to simultaneously detect and quantify various penicillins and their corresponding penicilloic acids in diverse samples, including milk products and wastewater nih.govpku.edu.cnnih.gov. These methods offer high sensitivity and selectivity, allowing for detection at residue levels researchgate.net. The separation is typically achieved using reversed-phase chromatography, and the identification is confirmed through techniques like electrospray ionization (ESI) in positive mode with multiple reaction monitoring nih.govresearchgate.net.

The retention times of the compounds are key identifiers in chromatographic analysis. For instance, in one UHPLC-MS/MS system, a typical retention time of 5.20 minutes was reported for penicilloic acid, distinguishing it from its parent compound, penicillin G (6.61 minutes), and other degradation products like penilloic acid (5.10 minutes) researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to study the degradation of penicillin G and to characterize the resulting structures researchgate.net. NMR can provide detailed atomic-level information on the structural changes that occur as the β-lactam ring opens to form penicilloate, helping to confirm the identity of the intermediate units.itnih.gov.

Interactive Data Table: Chromatographic Methods for Penicilloic Acid Analysis The following table summarizes typical conditions used in the chromatographic analysis of penicilloic acid.

| Technique | Column | Mobile Phase Constituents | Detection Method | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Not Specified | Acetonitrile (B52724), Water | ESI in positive mode | nih.gov |

| UHPLC-MS/MS | Not Specified | Solvent A: Water with 0.1% Formic Acid, Solvent B: Acetonitrile | Electrospray ionization (ESI) | researchgate.net |

| LC-ESI/MS | Waters SymmetryShieldTM RP18 | Solvent A: 0.1% formic acid in water with 1 mM ammonium (B1175870) acetate (B1210297), Solvent B: Acetonitrile | Mass Spectrometry (MS) | pku.edu.cn |

| Reversed-Phase HPLC | Not Specified | Water-Methanol (85:15) | Spectrofluorometry (post-column derivatization) | nih.gov |

Laboratory Synthesis Methodologies for Sodium Benzylpenicilloate

While benzylpenicilloate is commonly formed via hydrolysis, targeted laboratory synthesis provides pure standards for analytical purposes and enables further chemical studies. Methodologies often leverage precursors that can be chemically manipulated to form the characteristic thiazolidine (B150603) ring and append the necessary side chain.

D-Penicillamine is a fundamental building block in the structure of penicilloic acid. The chemical relationship between these compounds is well-established, with many processes describing the degradation of benzylpenicilloic acid derivatives to yield D-penicillamine nih.govnih.gov. The synthesis of benzylpenicilloic acid from D-penicillamine represents the reverse of this degradation pathway.

This synthetic route involves the condensation of D-penicillamine with a suitable precursor that provides the remainder of the molecule. This process chemically mirrors the structure of benzylpenicilloic acid, which can be viewed as an N-acylated derivative of D-penicillamine. The reaction of benzylpenicillin with compounds like arylamines has been shown to proceed through benzylpenicilloic acid α-amide intermediates, highlighting the chemical linkage that can be exploited for synthesis nii.ac.jp. The synthesis would therefore involve a reaction between the amino group of D-penicillamine and a derivative of phenylacetic acid to form the characteristic side chain, followed by cyclization to create the thiazolidine ring structure inherent to penicilloic acid.

Benzylpenicilloic acid is a stereochemically complex molecule with multiple chiral centers. The specific spatial arrangement of these centers defines its epimeric form. The biosynthesis of its precursor, penicillin G, is known to be a stereospecific process, resulting in a defined stereochemistry nih.gov.

In a laboratory setting, achieving a specific stereoisomer through chemical synthesis requires stereoselective methods. The goal of such a synthesis is to control the reaction at each chiral center to produce a single, desired epimer, excluding others. While specific protocols for the stereoselective synthesis of benzylpenicilloate epimers are not extensively detailed, the principles are drawn from synthetic organic chemistry. This would involve using chiral starting materials or employing chiral catalysts and reagents to direct the formation of specific stereocenters during the construction of the molecule.

The synthesis and characterization of epimers are critical in pharmaceutical sciences, as different epimers can have different biological activities or properties nih.govnih.gov. Once synthesized, the resulting epimers must be separated and identified. High-performance liquid chromatography (HPLC) is a crucial analytical technique for separating subtle structural isomers like epimers, allowing for their isolation and characterization slideshare.netresearchgate.net.

Advanced Structural Characterization and Stereochemical Analysis of Sodium Benzylpenicilloate

Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of sodium benzylpenicilloate and its isomers relies on a combination of spectroscopic methods. Each technique provides unique insights into the connectivity, functional groups, and three-dimensional arrangement of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating the stereoisomers of benzylpenicilloic acid. The chemical environment of each proton in the molecule results in a unique resonance signal, and the coupling between adjacent protons provides information about their spatial relationship. The protons at the C-5 and C-6 positions are particularly diagnostic for distinguishing between epimers.

Upon hydrolysis of benzylpenicillin, the initial product is (5R,6R)-benzylpenicilloic acid. However, this can epimerize, primarily at the C-5 position, to form the more stable (5S,6R)-benzylpenicilloic acid. nih.gov ¹H NMR spectroscopy can monitor this conversion and distinguish between the two isomers based on the chemical shifts (δ) and coupling constants (J) of the C-5 and C-6 protons. deepdyve.com

Consistent differences in the chemical shifts and coupling constants for the 5-H and 6-H protons are observed between the 5R and 5S isomers. deepdyve.com For the (5R,6R)-isomer, the coupling constant (J₅,₆) is typically smaller than that observed for the (5S,6R)-isomer. This difference in coupling constant reflects the change in the dihedral angle between the C5-H and C6-H bonds upon epimerization.

| Proton | (5R,6R)-Isomer (Typical δ, ppm) | (5S,6R)-Isomer (Typical δ, ppm) | Key Difference |

|---|---|---|---|

| C-5 Proton (H-5) | ~4.2 - 4.4 | ~4.6 - 4.8 | H-5 is more deshielded in the 5S epimer. |

| C-6 Proton (H-6) | ~5.3 - 5.5 | ~5.2 - 5.4 | H-6 shows less significant shift variation. |

| Coupling Constant (J₅,₆) | ~4 Hz | ~8 Hz | J-value doubles upon epimerization to the 5S form. |

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis. The molecular formula of benzylpenicilloic acid is C₁₆H₂₀N₂O₅S, with a corresponding molecular weight of 352.41 g/mol . In negative ion mode, the singly charged molecular ion [M-H]⁻ would be observed at an m/z of approximately 351.

The fragmentation pattern in MS provides a fingerprint of the molecule. Key bond cleavages in benzylpenicilloic acid are predictable based on its structure, involving the amide bond, the thiazolidine (B150603) ring, and the carboxyl groups.

Key fragmentation pathways include:

Loss of water (-18 Da) from the molecular ion.

Loss of a carboxyl group (-44 Da for CO₂) .

Cleavage of the amide bond , leading to fragments corresponding to the benzylacetyl moiety and the 6-aminopenicillanic acid core.

Opening of the thiazolidine ring .

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Structure | Origin |

|---|---|---|

| 352 [M]⁺ | [C₁₆H₂₀N₂O₅S]⁺ | Molecular Ion |

| 192 | [C₈H₁₀NO₃S]⁺ | Fragment containing the thiazolidine dicarboxylic acid moiety |

| 160 | [C₇H₁₀NO₂S]⁺ | Further fragmentation of the thiazolidine ring |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl (B1604629) side chain |

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The hydrolysis of the β-lactam ring of benzylpenicillin results in a distinct change in the IR spectrum. The highly strained four-membered β-lactam carbonyl group in the parent penicillin shows a characteristic absorption at a high wavenumber (approx. 1760-1780 cm⁻¹). mdpi.com Upon ring opening to form the penicilloate (B82564), this peak disappears and is replaced by the absorption of a standard carboxylic acid or carboxylate group.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3400 (broad) | O-H and N-H | Stretching |

| ~1680 | Carboxylic Acid C=O | Stretching |

| ~1640 | Amide I C=O | Stretching mdpi.com |

| ~1600 | Carboxylate (COO⁻) | Asymmetric Stretching mdpi.com |

| ~1520 | Amide II (N-H) | Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for detecting the presence of the aromatic benzyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region, typically around 250-270 nm, arising from π→π* electronic transitions. While the rest of the molecule does not absorb significantly in the UV-Vis range, the presence of these peaks confirms the integrity of the benzyl side chain in the penicilloate structure. The exact absorption maximum (λₘₐₓ) can be influenced by the solvent and pH.

Chirality and Stereoisomeric Transformations

Benzylpenicilloic acid is a chiral molecule with multiple stereocenters, most notably at C-5 and C-6, which originate from the parent penicillin structure. The stereochemistry of these centers is critical as it influences the molecule's shape and potential interactions.

The initial product of benzylpenicillin hydrolysis is the (5R,6R)-benzylpenicilloic acid. However, this isomer is unstable, particularly in alkaline conditions, and can undergo epimerization at the C-5 position. nih.gov This process involves the removal of the proton at C-5, which is acidic due to its position adjacent to both the thiazolidine nitrogen and a carboxyl group.

Research has shown that this epimerization proceeds via the formation of an imine tautomer of the corresponding penamaldic acid intermediate, rather than through an enamine intermediate. nih.gov The process is reversible, leading to an equilibrium mixture of the (5R,6R) and (5S,6R) epimers. The equilibrium favors the formation of the (5S,6R)-epimer, as it is the thermodynamically more stable form. nih.gov This transformation can be monitored using techniques like HPLC and NMR spectroscopy. nih.gov

The stereochemistry of the penicillin nucleus is defined by the cis-relationship of the hydrogens at C-5 and C-6. In benzylpenicillin, the absolute configuration is (2S,5R,6R). Hydrolysis to benzylpenicilloic acid initially retains the (5R,6R) configuration.

C-6 Stereochemistry: The configuration at C-6, which bears the benzylamido side chain, is generally stable and does not typically undergo inversion during the hydrolysis or subsequent epimerization of the penicilloate. Its stereochemistry is fixed from the parent antibiotic.

C-5 Stereochemistry and Interconversion: The C-5 position is the primary site of stereochemical instability. The interconversion between the (5R,6R) and (5S,6R) forms is a well-documented phenomenon. nih.gov The configuration at C-5 can be definitively assigned using NMR by analyzing the coupling constants between H-5 and H-6, as well as through optical rotation measurements. deepdyve.com Studies have shown that for a range of penicilloates, the optical rotation of the 5R-isomers is consistently more positive than that of the corresponding 5S-isomers. deepdyve.com

The conversion from the kinetically favored (5R,6R) product to the thermodynamically favored (5S,6R) product is a key transformation in the degradation pathway of benzylpenicillin.

Enantiomeric and Diastereomeric Purity Assessment Methods

The assessment of enantiomeric and diastereomeric purity of this compound, a primary degradation product of benzylpenicillin, is critical for understanding its chemical behavior and immunological properties. Benzylpenicilloic acid, the conjugate acid of the sodium salt, possesses multiple chiral centers, leading to the potential for several stereoisomers. The epimerization at the C-5 position is a noted stereochemical transformation. A variety of analytical techniques are employed to separate and quantify these stereoisomers, ensuring the stereochemical integrity of research and reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy serves as a powerful tool for the direct observation and monitoring of stereoisomeric composition in solution. Studies have demonstrated that ¹H-NMR can effectively track the epimerization of benzylpenicilloate over time. For instance, the conversion of the (3S,5R,6R)-benzylpenicilloate isomer to its (3S,5S,6R) diastereomer can be monitored by observing distinct changes in the NMR spectrum. This method allows for a quantitative assessment of the diastereomeric ratio in a given sample under specific conditions (e.g., pH, temperature), providing valuable kinetic and stability data without the need for chromatographic separation.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography is a cornerstone technique for the separation of stereoisomers. While enantiomers require a chiral environment for separation (e.g., a chiral stationary phase or a chiral mobile phase additive), diastereomers, by virtue of their different physicochemical properties, can often be separated on conventional achiral stationary phases.

For the analysis of this compound, a reversed-phase HPLC method using a standard C18 column can be optimized to resolve its diastereomers. The separation relies on the subtle differences in polarity and interaction with the stationary phase among the diastereomeric forms. Method parameters such as mobile phase composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water gradients), pH, and column temperature are critical variables that must be fine-tuned to achieve baseline resolution. This approach, known as the indirect method of chiral separation after diastereomer formation, is widely applicable. A study on the degradation of benzylpenicillin utilized HPLC to separate and quantify the (5R,6R) and (5S,6R) epimers of benzylpenicilloic acid, demonstrating the technique's efficacy. bath.ac.uk

Capillary Electrophoresis (CE): Capillary Electrophoresis offers a high-efficiency alternative for chiral separations. In CE, enantiomers can be resolved by adding a chiral selector to the background electrolyte. The selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the applied electric field. While direct application to this compound is not extensively documented in readily available literature, the principles of CE make it a highly suitable method. Various chiral selectors, including cyclodextrins, proteins, and certain antibiotics, have been successfully used to separate acidic chiral compounds. The indirect method, where diastereomers are separated in an achiral system due to their different electrophoretic mobilities, is also applicable.

Table 1: Comparison of Purity Assessment Methods

| Method | Principle | Application to Benzylpenicilloate | Advantages | Limitations |

| ¹H-NMR | Measures distinct magnetic environments of protons in different stereoisomers. | Direct monitoring of C-5 epimerization in solution. | Non-destructive, provides structural information, good for kinetic studies. | Lower sensitivity compared to HPLC, complex spectra may require high-field instruments. |

| HPLC (Achiral) | Differential partitioning of diastereomers between a stationary and mobile phase. | Separation of (5R,6R) and (5S,6R) diastereomers. | High resolution and sensitivity, well-established and robust. | Requires method development, may not resolve all stereoisomers. |

| Capillary Electrophoresis | Differential migration of charged species (or transient diastereomeric complexes) in an electric field. | Potential for high-efficiency separation of enantiomers (with chiral selector) and diastereomers. | Very high efficiency, small sample volume, rapid analysis. | Lower concentration sensitivity than HPLC, potential for matrix interference. |

Crystallographic Analysis of this compound and its Derivatives

A key example is the crystallographic analysis of D-α-Benzylpenilloic acid monohydrate ((2R,4S)-2-phenylacetamidomethyl-5,5-dimethylthiazolidine-4-carboxylic acid), a related degradation product of benzylpenicillin. iucr.org This study provides a precise model for the conformational behavior of the thiazolidine ring, a core component of benzylpenicilloate.

The bond lengths and angles within the thiazolidine ring were found to be comparable to those observed in the parent benzylpenicillin salts. iucr.org The molecular packing in the crystal is heavily influenced by a network of intermolecular hydrogen bonds involving the carboxyl groups, the amide group, and the water molecule of hydration. iucr.org This detailed structural information is fundamental for computational modeling and for understanding the structure-activity relationships of penicillin derivatives.

Table 2: Crystallographic Data for D-α-Benzylpenilloic Acid Monohydrate

| Parameter | Value |

| Chemical Formula | C₁₅H₂₀N₂O₃S·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.959 (3) |

| b (Å) | 7.287 (2) |

| c (Å) | 10.827 (3) |

| β (°) | 101.5 (3) |

| Z (molecules/unit cell) | 2 |

| Final R-factor | 0.042 |

| Data sourced from Bhattacharjee & Sahu (1978). iucr.org |

Chemical Reactivity and Transformation Pathways of Sodium Benzylpenicilloate

Hydrolytic Stability and Degradation Kinetics

The stability of sodium benzylpenicilloate in aqueous solutions is highly dependent on environmental conditions such as pH, temperature, and the solvent system. The degradation kinetics of this compound have been a subject of study to understand the fate of penicillin antibiotics.

The pH of the aqueous environment plays a crucial role in the degradation rate and the specific pathways of benzylpenicilloate decomposition. In alkaline media, the major degradation product of benzylpenicillin is benzylpenicilloic acid. core.ac.uk This initial product, (5R,6R)-benzylpenicilloic acid, can then undergo further reactions, including epimerization. core.ac.uk

Studies on the degradation of benzylpenicillin at a pH of 7.5 have shown the formation of D-benzylpenicilloic acid. researchgate.netnih.gov The degradation of benzylpenicilloic acid itself is also pH-dependent. In acidic solutions, for instance at pH 2.5, benzylpenicilloic acid is known to degrade, with one of the notable products being benzylpenillic acid. rsc.org

The pH-rate profile for the degradation of the methyl ester of benzylpenicilloic acid demonstrates a linear relationship, indicating a specific catalytic effect of hydroxide (B78521) ions. core.ac.uk The rate of degradation generally increases with increasing pH in the alkaline range. At a pH of 7.4 and 10.0, the degradation of benzylpenicillin leads to a mixture of isomers of benzylpenicilloic acid. core.ac.uk The initial hydrolytic product, the (5R,6R)-epimer, slowly isomerizes to the (5S,6R)-epimer until equilibrium is reached, with the (5S,6R) form being the more favored product at equilibrium. core.ac.uk This epimerization process is reported to proceed through an imine tautomer of penamaldic acid. core.ac.uk

Table 1: pH Influence on Benzylpenicilloate Degradation

| pH | Observation | Primary Transformation | Reference |

|---|---|---|---|

| 2.5 | Degradation of benzylpenicilloic acid | Formation of benzylpenillic acid | rsc.org |

| 7.4 | Degradation of benzylpenicillin | Formation and epimerization of benzylpenicilloic acid | core.ac.uk |

| 7.5 | Degradation of benzylpenicillin | Formation of D-benzylpenicilloic acid | researchgate.netnih.gov |

| 10.0 | Degradation of benzylpenicillin | Formation and epimerization of benzylpenicilloic acid | core.ac.uk |

Temperature is a critical factor influencing the rate of benzylpenicilloate decomposition. An estimation of the activation energy for the degradation of benzylpenicilloic acid at pH 2.2 or pH 2.5 was found to be approximately 30 KCal mol⁻¹ deg⁻¹. core.ac.uk This value indicates a significant temperature dependence on the degradation rate.

The solvent system can also affect the stability of benzylpenicilloate. While detailed studies on a wide range of solvent systems are limited, the degradation in aqueous solutions is well-documented. The presence of other substances in the solution can also catalyze the degradation. For instance, the hydrolysis of benzylpenicillin, leading to benzylpenicilloate, can be catalyzed by alkoxide ions and other oxygen bases in a nucleophilic pathway. researchgate.net

Oxidative Degradation Mechanisms and Products

This compound is susceptible to oxidative degradation, a process that can be influenced by the presence of metal ions. In-depth studies have revealed that Cu(II) ions can act not only as a hydrolysis catalyst for benzylpenicillin but also as an oxidant for the resulting benzylpenicilloic acid. rsc.orgsemanticscholar.org

In the presence of Cu(II) ions and oxygen at a neutral pH of 7, benzylpenicilloic acid is oxidized to yield phenylacetamide and other products. rsc.orgsemanticscholar.org The availability of oxygen is crucial as it reoxidizes Cu(I) back to Cu(II), sustaining the rapid degradation process. rsc.orgsemanticscholar.org This oxidative degradation by Cu(II) has been observed to occur at pH 7 and 9. rsc.orgsemanticscholar.org

Furthermore, studies on the oxidation of various β-lactam antibiotics by peracetic acid have shown that the thioether sulfur atom is a primary site of attack, leading to the formation of sulfoxide (B87167) products. nsf.gov This suggests a likely pathway for the oxidative degradation of the thiazolidine (B150603) ring in benzylpenicilloate.

Photolytic Transformation Pathways and Photodegradation Products

Exposure to light can lead to the degradation of this compound through photolytic transformation pathways. Studies on the photolysis of β-lactam antibiotics under simulated sunlight have shown that they are susceptible to photodegradation. nih.gov

The primary transformation reaction observed during the photolysis of these antibiotics is the hydrolysis of the β-lactam ring, which is the initial step in the formation of penicilloic acids from penicillins. nih.gov This initial hydrolysis is often followed by further reactions, including the elimination of carboxylic and dimethyl thiazolidine carboxylic acid. nih.gov While specific studies focusing solely on the photolytic degradation of this compound are not extensively detailed in the provided search results, the general pathways observed for β-lactams suggest that similar degradation routes would occur.

Decarboxylation Reactions of Penicilloic Acids

Benzylpenicilloic acid can undergo decarboxylation, a reaction that involves the removal of a carboxyl group and the release of carbon dioxide. This reaction is particularly noted to occur in acidic solutions, where benzylpenicilloic acid readily decarboxylates to yield benzylpenilloic acid. core.ac.uk

The general mechanism for the decarboxylation of β-keto acids involves a cyclic transition state, and while benzylpenicilloic acid is not a β-keto acid, the presence of the thiazolidine ring and the adjacent carboxylic acid group can facilitate this transformation under acidic conditions. google.comyoutube.com The formation of benzylpenilloic acid from benzylpenicilloic acid is a key step in the degradation pathway of benzylpenicillin in acidic environments. bath.ac.uk

Ring-Opening and Rearrangement Reactions Beyond β-Lactam Cleavage

Beyond the initial hydrolysis of the β-lactam ring, benzylpenicilloate can undergo further ring-opening and rearrangement reactions. One significant reaction is the opening of the thiazolidine ring. semanticscholar.orgresearchgate.net In aqueous alkaline solutions, derivatives of benzylpenicilloate can undergo a reversible thiazolidine ring opening through a base-catalyzed elimination process. semanticscholar.orgresearchgate.net This can lead to the formation of an enamine intermediate. semanticscholar.orgresearchgate.net

Another important rearrangement is the epimerization at the C-5 position of benzylpenicilloic acid. semanticscholar.orgresearchgate.net This process is believed to occur through a unimolecular ring opening of the thiazolidine ring to form an intermediate iminium ion, which is a tautomer of penamaldic acid. semanticscholar.orgresearchgate.netpurdue.edu This epimerization is a key transformation pathway for benzylpenicilloic acid in solution. purdue.edu

These further rearrangements and ring-openings contribute to the complex degradation profile of benzylpenicillin and its primary hydrolytic product, this compound.

Thiazolidine Ring Opening Mechanisms

The thiazolidine ring of benzylpenicilloate derivatives is susceptible to opening through two distinct and reversible mechanisms. The prevailing pathway is highly dependent on the pH of the solution.

In an aqueous alkaline environment, methyl benzylpenicilloate undergoes a base-catalyzed elimination reaction. This process involves the C-6 proton and results in the opening of the thiazolidine ring to form an enamine intermediate rsc.orgresearchgate.net.

Conversely, benzylpenicilloic acid can experience epimerization at the C-5 position through a unimolecular ring opening. This reaction proceeds via the formation of an intermediate iminium ion rsc.orgresearchgate.net. The rate of this epimerization is independent of both pH and buffer concentrations in the range of pH 6 to 12.5. However, at higher pH levels, the reaction becomes first order in relation to the hydroxide ion concentration researchgate.net.

These reversible ring-opening reactions are fundamental to the subsequent degradation pathways of the molecule.

Formation of Penamaldic and Penilloic Acid Derivatives

The degradation of this compound leads to the formation of several important derivatives, including penamaldic and penilloic acids. The iminium ion formed during the unimolecular thiazolidine ring opening of benzylpenicilloic acid can exist in equilibrium with its tautomer, penamaldic acid researchgate.net.

Penilloic acid is recognized as a significant and common degradation product of various penicillin derivatives nih.govresearchgate.net. It is formed from the unstable intermediate, penicilloic acid researchgate.net. The transformation of penicilloic acid derivatives into their corresponding penilloic acid forms can be achieved through a practical laboratory procedure involving the use of mild reduced pressure in the presence of an inorganic acid researchgate.net. The instability of the β-lactam ring, particularly its susceptibility to hydrolysis, is the primary driver for the degradation of penicillins into inactive penicilloic acids researchgate.net.

| Precursor | Transformation Product | Key Conditions |

| Benzylpenicilloic acid | Iminium ion / Penamaldic acid | Unimolecular ring opening researchgate.net |

| Penicilloic acid derivatives | Penilloic acid derivatives | Mild reduced pressure, inorganic acid researchgate.net |

Generation of Penicillamine (B1679230) and Related Sulfur-Containing Species

Further degradation of the benzylpenicilloate molecule can lead to the formation of D-penicillamine and other related sulfur-containing compounds. D-penicillamine is a known degradation product of benzylpenicillin nih.gov. The chemical structure of penicillamine is characterized by a thiol group, an amine group, and a carboxylic acid group wikipedia.org.

The formation of these sulfur-containing species can be influenced by the surrounding chemical environment. For instance, the binding of benzylpenicillin to cells, a process that can lead to the generation of antigenic determinants, is significantly enhanced by the presence of oxidizing agents like copper sulphate nih.gov. This suggests that oxidative processes may play a role in the transformation pathways that lead to penicillamine and other sulfur-containing derivatives from the parent penicillin molecule nih.gov.

Interactions with Metal Ions and Other Chemical Catalysts

The degradation of benzylpenicilloate and its parent compound, benzylpenicillin, can be significantly accelerated through catalysis by metal ions. Divalent metal ions have been shown to catalyze the hydrolysis of the β-lactam ring in penicillins researchgate.netrsc.org.

The catalytic mechanism involves the formation of a 1:1 complex between the metal ion and the penicillin molecule researchgate.netrsc.org. The primary sites for this coordination are the β-lactam nitrogen and the carboxylate group researchgate.netrsc.org. This complexation renders the β-lactam carbonyl group more susceptible to nucleophilic attack by a hydroxide ion.

The effectiveness of different metal ions in catalyzing this hydrolysis varies, with the observed order of rate enhancement being: Cu(II) > Zn(II) > Ni(II) > Co(II) researchgate.netrsc.org

This metal ion-catalyzed hydrolysis can be up to 10⁸ times faster than the uncatalyzed reaction researchgate.netrsc.org. The metal ions are believed to stabilize the tetrahedral intermediate that is formed during the hydroxide ion attack on the β-lactam ring researchgate.netrsc.org. The kinetics of complexation between nickel(II) and various penicillins indicate that the anionic form of the ligand is significantly more reactive than the zwitterionic form nih.gov.

The study of these interactions is crucial, not only for understanding the degradation of penicillin but also in the context of metallo-β-lactamases, which are zinc-dependent enzymes that confer antibiotic resistance by catalyzing the hydrolysis of β-lactam antibiotics nih.gov.

| Metal Ion | Catalytic Effect on β-Lactam Hydrolysis |

| Copper (II) | Strongest catalysis researchgate.netrsc.org |

| Zinc (II) | Moderate catalysis researchgate.netrsc.org |

| Nickel (II) | Weaker catalysis researchgate.netrsc.org |

| Cobalt (II) | Weakest catalysis among those listed researchgate.netrsc.org |

Kinetic and Mechanistic Studies on Benzylpenicilloate Chemical Transformations

Elucidation of Rate-Determining Steps in Hydrolysis and Degradation

The degradation of benzylpenicillin to benzylpenicilloate involves the hydrolysis of the β-lactam ring. Kinetic studies have focused on identifying the rate-determining step of this crucial transformation. For the hydrolysis of benzylpenicillin catalyzed by alkoxide ions and other oxygen bases, the reaction proceeds through a nucleophilic pathway. The Brønsted βnuc value of 0.97 for alkoxide ions is consistent with the rate-limiting step being the ring opening of the β-lactam researchgate.nethud.ac.uk. This suggests that the formation of a tetrahedral intermediate is followed by a slower step where the strained four-membered ring breaks.

Kinetic Modeling of Complex Degradation Schemes

The degradation of benzylpenicillin and the subsequent transformations of benzylpenicilloate are complex, involving multiple parallel and consecutive reactions. Kinetic modeling is essential to describe the concentration changes of the various species over time. The degradation of penicillin in aqueous solutions is often found to follow a pseudo-first-order kinetic model, where the reaction rate is proportional to the concentration of the penicillin derivative nih.gov.

Based on the sequence of product formation, degradation schemes for benzylpenicillin at different pH values, such as 7.4 and 10.0, have been proposed purdue.edu. These models account for the rates of hydrolysis to form benzylpenicilloate and the subsequent epimerization of the penicilloate (B82564) molecule itself.

Table 1: Simplified Kinetic Model for Benzylpenicillin Degradation

| Step | Reaction | Kinetic Model | Description |

|---|---|---|---|

| 1 | Benzylpenicillin → (5R,6R)-Benzylpenicilloate | Pseudo-first-order | Initial hydrolysis of the β-lactam ring. |

| 2 | (5R,6R)-Benzylpenicilloate ⇌ (5S,6R)-Benzylpenicilloate | Reversible first-order | Epimerization at the C-5 position to reach equilibrium. purdue.edu |

| 3 | Benzylpenicilloate → Further Degradation Products | First-order | Subsequent degradation of the penicilloate structure. |

Influence of Ionic Strength and Buffer Systems on Reaction Kinetics

The kinetics of benzylpenicilloate transformations are highly sensitive to the chemical environment, particularly the pH, buffer system, and ionic strength of the solution. The rates of hydrolysis for penicillin are significantly faster under both acidic and alkaline conditions compared to neutral pH nih.gov. Therefore, buffer systems are critical in kinetic studies to maintain a constant pH.

The choice of buffer can also directly influence reaction rates. A study on the stability of benzylpenicillin in elastomeric pumps for outpatient therapy demonstrated that a sodium citrate (B86180) buffered solution provided significantly greater stability compared to an unbuffered saline solution nih.gov. After 8 days of storage (seven days at 2–8 °C followed by 24 hours at 37 °C), the buffered solutions retained 95-98% of the initial concentration, whereas the unbuffered solutions showed complete degradation nih.gov. This highlights a direct catalytic or stabilizing effect of the buffer components. The hydrolysis of benzylpenicillin can be subject to general-base catalysis by the components of the buffer solution researchgate.net.

Ionic strength is another important parameter that is typically held constant in kinetic experiments to ensure reproducible results rsc.org. While one study on various antibiotics found that ionic strength did not have a statistically significant effect on their degradation rates, pH and temperature were major factors researchgate.net. However, the presence of specific ions can have a catalytic effect. For instance, metal ions like Zn²⁺ can significantly catalyze the hydrolysis of penicillin nih.govnih.gov. The catalytic mechanism may involve the formation of a ternary complex between the metal ion, the substrate, and a nucleophile nih.gov.

Solvent Effects on Reaction Rates and Mechanisms

The solvent plays a crucial role in the reaction rates and mechanisms of benzylpenicilloate transformations by solvating the reactants and, more importantly, the transition state. The hydrolysis of benzylpenicillin can be catalyzed by alcohols, proceeding through a nucleophilic pathway where an intermediate penicilloyl ester is formed rsc.org.

The study of solvent isotope effects provides insight into the mechanism. For the trifluoroethanol-catalyzed hydrolysis of benzylpenicillin, a kinetic solvent isotope effect (kH₂O/kD₂O) of 3.2 was observed researchgate.nethud.ac.uk. This value suggests that a proton transfer from a water molecule is involved in the rate-limiting step. It is indicative of a general-acid-catalyzed breakdown of the tetrahedral intermediate, where a water molecule facilitates the departure of the β-lactam nitrogen rsc.org. This demonstrates that the solvent is not merely a passive medium but an active participant in the reaction mechanism.

Activation Energy and Thermodynamic Parameters of Penicilloate Transformations

The thermodynamic and activation parameters of benzylpenicilloate transformations provide quantitative measures of the energy barriers and the nature of the transition states. The activation energy (Ea) represents the minimum energy required for a reaction to occur. For the hydrolysis of benzylpenicillin, which forms benzylpenicilloate, the activation energies are influenced by the nucleophile involved.

Experimental activation energies for the reaction of benzylpenicillin with different nucleophiles have been determined. As shown in the table below, hydrolysis (reaction with hydroxide) and thiolysis have similar, lower activation energies compared to aminolysis researchgate.net. The temperature dependence of degradation is a direct consequence of this energy barrier; studies have shown that the degradation of benzylpenicillin is considerably slower at lower temperatures (e.g., 5°C) compared to higher temperatures (e.g., 20°C) nih.gov.

Other thermodynamic parameters also provide insight. For example, in the epimerization of penicillin derivatives, there is often a thermodynamic preference for one epimer over the other due to differences in their Gibbs free energy, which can be influenced by steric interactions within the molecule core.ac.uk.

Table 2: Activation and Thermodynamic Parameters for Benzylpenicillin Transformations

| Transformation | Parameter | Value | Significance |

|---|---|---|---|

| Hydrolysis (OH⁻) | Activation Energy (Ea) | ~10 kcal/mol researchgate.net | Energy barrier for the formation of benzylpenicilloate via alkaline hydrolysis. |

| Aminolysis | Activation Energy (Ea) | ~15 kcal/mol researchgate.net | Higher energy barrier compared to hydrolysis, indicating a slower reaction. |

| Thiolysis | Activation Energy (Ea) | ~10 kcal/mol researchgate.net | Similar energy barrier to hydrolysis. |

| C-6 Epimerization | Free Energy Difference (ΔG) | 6S-epimer has lower free energy core.ac.uk | Indicates the thermodynamic preference for the 6S-epimer at equilibrium. |

Analytical Methodologies for Detection and Quantification of Sodium Benzylpenicilloate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds in a mixture. For sodium benzylpenicilloate, liquid and gas chromatography are the most applied methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of benzylpenicillin and its related substances, including this compound. nih.govscilit.comresearchgate.netresearchgate.netresearchgate.netsigmaaldrich.com This technique offers high resolution and sensitivity for the separation of non-volatile and thermally labile compounds. In the context of benzylpenicilloate, HPLC methods are typically designed to separate the degradation product from the active parent compound, benzylpenicillin, and other potential impurities. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. Pre-column derivatization can also be employed to enhance the detection of benzylpenicillin and its products, where the β-lactam ring is specifically targeted to form a mercuric(II)mercaptide of penicillenic acid in the presence of imidazole. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used HPLC mode for the analysis of penicillins and their degradation products. nih.govscilit.comresearchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsigmaaldrich.comlcms.cz The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer on the column. RP-HPLC methods have been developed to separate a range of penicillins, including amoxicillin, ampicillin, piperacillin (B28561), penicillin G, and penicillin V, in a single run. scilit.com

Table 1: Examples of Reversed-Phase HPLC Methods for Benzylpenicillin and Related Compounds

| Stationary Phase | Mobile Phase | Detection | Analyte(s) | Reference |

|---|---|---|---|---|

| Spherisorb 5 ODS | 14% acetonitrile in 10 mM ammonium (B1175870) acetate (B1210297) buffer | UV at 208 nm | Benzylpenicillin | nih.gov |

| End-capped octadecylsilane (B103800) bonded silica (B1680970) gel | Gradient of 0.05mol/L potassium dihydrogen solution (pH 3.1) and methanol | UV at 220 nm | Benzathine and benzylpenicillin | researchgate.net |

| Ascentis® Express C18 (fused-core) | Acetonitrile and 0.1% formic acid in water | UV at 280 nm | Penicillin G | sigmaaldrich.com |

Ion-Pair Chromatography (IPC) is a modification of RP-HPLC that is particularly useful for the separation of ionic or highly polar compounds like this compound. nih.govtechnologynetworks.com This technique involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.com The ion-pairing reagent is typically a large ionic molecule with a hydrophobic part and a charge opposite to that of the analyte. thermofisher.com This reagent forms a neutral ion pair with the analyte, which can then be retained and separated on a reversed-phase column. technologynetworks.com The choice of the ion-pairing reagent and its concentration, along with the pH of the mobile phase, are critical parameters for optimizing the separation. nih.gov For instance, tetrabutylammonium (B224687) hydrogen sulfate (B86663) has been used as an ion-pairing reagent for the extraction and subsequent HPLC analysis of benzylpenicillin. nih.gov

Table 2: Ion-Pair Chromatography for Penicillin Analysis

| Ion-Pair Reagent | Stationary Phase | Application | Reference |

|---|---|---|---|

| Tetrabutylammonium hydrogen sulfate | Spherisorb 5 ODS | Determination of benzylpenicillin in serum | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the analysis of benzylpenicillin and its metabolites, including benzylpenicilloate. researchgate.netnih.gov UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. sigmaaldrich.com When coupled with MS/MS, this technique provides excellent sensitivity and selectivity, enabling the identification and quantification of analytes at very low concentrations. nih.govufl.edu This is particularly beneficial for analyzing complex biological matrices. Studies have used UHPLC-MS/MS to investigate the stability of penicillin G and identify its degradation products, such as penillic acid, penicilloic acid, and penilloic acid. researchgate.netnih.gov

Gas Chromatography (GC) is another separation technique that can be used for the analysis of benzylpenicilloate, although it is less common than HPLC due to the low volatility and thermal instability of the compound. nih.gov To make penicilloates suitable for GC analysis, a derivatization step is necessary. youtube.comnih.gov Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. nih.govresearchgate.net This is often achieved by converting polar functional groups, such as carboxylic acids and hydroxyls, into less polar and more volatile derivatives, for example, through silylation or esterification. nih.gov While GC can offer high separation efficiency, the need for derivatization adds complexity to the analytical procedure. youtube.com

High-Performance Liquid Chromatography (HPLC) for Penicilloate (B82564) Isolation and Quantification

Spectrometric Detection Methods in Analytical Protocols

Spectrometric detection methods are integral to analytical protocols involving chromatographic separations, providing the means to detect and quantify the separated compounds.

For HPLC and UHPLC analysis of this compound, Ultraviolet-Visible (UV-Vis) spectroscopy is a commonly used detection method. nih.govresearchgate.netsigmaaldrich.comlcms.cz The detection wavelength is chosen based on the UV absorbance of the analyte. For benzylpenicillin and its derivatives, detection is often performed in the range of 208-280 nm. nih.govresearchgate.netsigmaaldrich.com

Mass Spectrometry (MS) is a more powerful detection technique that provides information about the mass-to-charge ratio of the analytes, allowing for their specific identification and structural elucidation. researchgate.netnih.govnih.gov When coupled with liquid chromatography (LC-MS), it offers high selectivity and sensitivity. nih.gov Tandem mass spectrometry (MS/MS) further enhances this by fragmenting the parent ions and analyzing the resulting daughter ions, which is particularly useful for confirming the identity of compounds in complex mixtures. researchgate.netnih.gov

Surface Plasmon Resonance (SPR) is another detection method that has been explored for the detection of benzylpenicillin. nih.govnih.gov This technique measures changes in the refractive index at the surface of a sensor chip upon binding of the analyte, offering a sensitive and real-time detection method. nih.gov

UV-Vis Detection in Chromatographic Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a commonly employed detection method in conjunction with chromatographic systems, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. The principle of this method relies on the absorption of UV light by the chromophores present in the benzylpenicillin molecule. The aromatic ring of the benzyl (B1604629) group is the primary chromophore that allows for its detection.

In reversed-phase HPLC (RP-HPLC) methods, this compound is separated from its impurities and degradation products on a nonpolar stationary phase with a polar mobile phase. The effluent from the column then passes through a UV-Vis detector, where the absorbance is measured at a specific wavelength. The choice of wavelength is critical for achieving optimal sensitivity and selectivity. For benzylpenicillin and its related compounds, detection is typically performed in the range of 210 nm to 280 nm. sigmaaldrich.comnih.gov Specific wavelengths cited in various methods include 210 nm, 220 nm, 230 nm, and 280 nm. sigmaaldrich.comnih.govresearchgate.net For instance, one HPLC method for the determination of penicillin G (benzylpenicillin) in milk utilized UV detection at 280 nm. sigmaaldrich.com Another method for the simultaneous determination of 12 β-lactam antibiotics, including penicillin G, employed detection at 210 nm. nih.gov A gradient elution HPLC method for determining related substances in benzathine benzylpenicillin set the detection wavelength at 220 nm. researchgate.net Furthermore, a method for analyzing degraded products of penicillin used a UV detector set at 230 nm. nih.gov

The response from the UV-Vis detector is proportional to the concentration of the analyte, allowing for accurate quantification when calibrated with a standard of known concentration. The simplicity, robustness, and cost-effectiveness of UV-Vis detection make it a widely adopted technique in routine quality control laboratories for the analysis of this compound.

Table 1: UV Detection Wavelengths for Benzylpenicillin in Chromatographic Systems

| Wavelength (nm) | Application | Reference |

|---|---|---|

| 210 nm | Simultaneous determination of multiple β-lactam antibiotics | nih.gov |

| 220 nm | Determination of related substances in benzathine benzylpenicillin | researchgate.net |

| 230 nm | Determination of degraded products of penicillin | nih.gov |

| 280 nm | Analysis of penicillin G in milk | sigmaaldrich.com |

Mass Spectrometry (MS) Detection and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and structural elucidation of compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it offers high selectivity and sensitivity for the analysis of this compound and its degradation products.

Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of β-lactam antibiotics, as it typically produces a protonated molecular ion [M+H]+ with minimal fragmentation. researchgate.net This allows for the determination of the molecular weight of the parent compound and its metabolites or degradation products.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing characteristic fragment ions that are useful for structural confirmation. The fragmentation patterns of penicillins have been studied to understand their degradation pathways and to identify metabolites. A common fragmentation pathway for penicillin methyl esters involves a retro 2+2 Diels-Alder-type cleavage of the β-lactam ring. nih.gov This fragmentation results in the formation of a characteristic ion corresponding to the penicillin nucleus and another fragment that is specific to the side chain. nih.gov

For benzylpenicillin, hydrolysis is an initial degradation step, followed by further degradation through decarboxylation. nih.gov LC-ion-trap-MS/MS has been used to identify major transformation products of benzylpenicillin in aqueous solutions. nih.gov Studies on benzylpenicillin dimers have also utilized MS to identify fragment ions. For example, a dimer with a relative molecular mass of 668 showed main mass spectrometry fragments (m/z) at 476, 623, 505, 551, and 651. researchgate.net The knowledge of these fragmentation patterns is invaluable for identifying unknown impurities and degradation products in samples of this compound. nih.gov

Table 2: Reported Mass Spectrometry Fragments for Benzylpenicillin Dimers

| Dimer Molecular Mass | Fragment Ions (m/z) | Reference |

|---|---|---|

| 668 | 476, 623, 505, 551, 651 | researchgate.net |

NMR-Based Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of substances without the need for a reference standard of the same compound. youtube.comacs.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, making it an inherently quantitative technique. usp.org

¹H qNMR has been successfully applied to determine the purity and composition of β-lactam antibiotics. news-medical.netnanalysis.com This technique is particularly useful for the analysis of composite antibiotics, such as mixtures of a β-lactam and a β-lactamase inhibitor. For instance, the relative concentrations of piperacillin and tazobactam (B1681243) in a mixture have been accurately determined using qNMR by integrating distinctive regions of their respective ¹H NMR spectra. news-medical.net

In the context of this compound, qNMR can be employed to assess its purity by comparing the integral of a characteristic proton signal of the analyte with that of an internal standard of known purity and concentration. usp.org The method can also be used to quantify impurities and degradation products, provided they have unique and well-resolved signals in the NMR spectrum. nanalysis.com The versatility of qNMR allows for the simultaneous quantification of multiple components in a sample, making it a powerful tool for quality control and stability studies of this compound. usp.org While specific qNMR studies on this compound are not extensively detailed in the provided search results, the principles and applications demonstrated for other β-lactam antibiotics are directly transferable. news-medical.netuni-regensburg.de

Electrophoretic Techniques for Separation and Characterization

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a high-efficiency separation method for charged molecules like this compound. CE separates analytes based on their differential migration in an electric field within a narrow capillary tube. This technique is known for its high resolution, short analysis times, and minimal consumption of samples and reagents.

Capillary zone electrophoresis (CZE) has been applied to the analysis of penicillin derivatives. However, due to the structural similarities among different penicillins, achieving a complete separation with conventional CZE can be challenging. scielo.br To overcome this, micellar electrokinetic capillary chromatography (MEKC) has been successfully employed. scielo.bractamedicamarisiensis.ro In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, creating micelles. The separation is then based on the differential partitioning of the analytes between the aqueous buffer and the micellar phase. scielo.br

A MEKC method was developed for the simultaneous separation of four penicillin derivatives, including benzylpenicillin, in under five minutes. scielo.br This method utilized a buffer solution containing 25 mM sodium tetraborate (B1243019) and 100 mM sodium dodecyl sulfate at a pH of 9.3, with detection at 210 nm. scielo.bractamedicamarisiensis.ro CE has also been used for stability studies of penicillins in aqueous solutions at different temperatures. scielo.br More recently, a capillary zone electrophoresis–tandem mass spectrometry (CZE-MS/MS) method has been developed for the simultaneous quantification of several β-lactam antibiotics, demonstrating the potential for coupling CE with highly sensitive and specific detectors. nih.gov

Table 3: Capillary Electrophoresis Conditions for Penicillin Separation

| Technique | Buffer Composition | pH | Detection Wavelength | Reference |

|---|---|---|---|---|

| MEKC | 25 mM sodium tetraborate, 100 mM sodium dodecyl sulfate | 9.3 | 210 nm | scielo.bractamedicamarisiensis.ro |

| CZE | 25 mM sodium tetraborate | 9.3 | 210 nm | scielo.br |

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for determining the shelf-life of a drug substance and for ensuring its quality, safety, and efficacy over time. These methods must be able to separate the intact drug from its potential degradation products and process-related impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing stability-indicating assays for pharmaceuticals. nih.gov

The development of a stability-indicating HPLC method for this compound involves subjecting the drug to forced degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include acid and base hydrolysis, oxidation, and exposure to heat and light. nih.govscispace.com The goal of these stress studies is to generate the likely degradation products that could form during storage.

Several stability-indicating HPLC methods have been developed for benzylpenicillin. nih.govpurdue.edu For example, one study developed an ion-pair reversed-phase HPLC method capable of separating benzylpenicillin from its major degradation products within 8 minutes. nih.gov Another study established the stability of benzylpenicillin in eye drops using thin-layer chromatography (TLC) after forced degradation, showing that the compound is susceptible to acid/base hydrolysis, oxidation, and UV light. scispace.com

A validated stability-indicating HPLC assay for benzylpenicillin was used to investigate its stability in intravenous infusions. nih.gov The assay was shown to be stability-indicating through forced degradation studies involving acidic, alkaline, oxidative, and elevated temperature stress testing. nih.gov The degradation of benzylpenicillin has been found to be dependent on temperature and the diluent used. researchgate.net Unbuffered solutions of benzylpenicillin can degrade significantly, while buffering with sodium citrate (B86180) has been shown to improve its stability. nih.gov These studies highlight the importance of developing and validating robust stability-indicating methods to accurately assess the shelf-life and appropriate storage conditions for this compound formulations.

Table 4: Stress Conditions for Forced Degradation Studies of Benzylpenicillin

| Stress Condition | Reagent/Method | Reference |

|---|---|---|

| Acidic Hydrolysis | 0.1 M Hydrochloric acid | scispace.com |

| Alkaline Hydrolysis | 0.1 M Sodium hydroxide (B78521) | scispace.com |

| Oxidation | 3% Hydrogen peroxide | scispace.com |

| UV Degradation | Exposure to UV light (365 nm) | scispace.com |

| Elevated Temperature | Storage at various elevated temperatures | nih.govoup.com |

Computational Chemistry and Theoretical Modeling of Sodium Benzylpenicilloate

Molecular Structure and Conformation Prediction using Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the three-dimensional structure and conformational landscape of benzylpenicilloate, the anionic component of sodium benzylpenicilloate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, allowing for the identification of stable geometries.

Detailed conformational analyses have been performed on benzylpenicillin and related structures using various quantum mechanical methods, such as Density Functional Theory (DFT) with functionals like B3LYP and ab initio methods like Møller-Plesset perturbation theory (MP2). nih.gov For benzylpenicilloate, these studies focus on several key structural features:

Thiazolidine (B150603) Ring Puckering: The five-membered thiazolidine ring is not planar and can adopt different puckered conformations. Theoretical calculations predict the relative energies of these conformers. For the parent benzylpenicillin, a conformer where the carboxylate group is in an axial orientation is favored in the gas phase, stabilized by intramolecular interactions. nih.gov In aqueous solution, however, the relative populations of axial and equatorial conformers are more balanced. nih.gov

β-Lactam Ring Strain: The four-membered β-lactam ring is inherently strained, a key feature for its chemical reactivity. Quantum chemical calculations can quantify this strain energy and analyze the pyramidality of the nitrogen atom, which measures its deviation from planarity. arcjournals.org

Side-Chain Orientation: The orientation of the benzyl (B1604629) side chain relative to the core bicyclic structure is another important conformational variable. The rotation around the single bonds connecting the side chain to the 6-amino position creates multiple possible rotamers, whose relative stabilities can be calculated.

Methods like Hartree-Fock (HF) and DFT, with basis sets such as 6-31G* or larger, are commonly employed to optimize the geometry of different conformers and calculate their relative energies to identify the global minimum and other low-energy structures. nih.govarcjournals.org

Table 1: Illustrative Geometric Parameters of a Benzylpenicilloate Conformer Predicted by DFT (Note: These are typical values for illustration purposes, derived from studies on related penicillin structures.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (β-lactam) | ~1.22 Å |

| Bond Length | N-C (β-lactam) | ~1.38 Å |

| Bond Angle | C-N-C (β-lactam) | ~91° |

| Dihedral Angle | Thiazolidine Ring Puckering | Varies with conformer |

Simulation of Reaction Mechanisms and Transition States for Formation and Degradation

Theoretical modeling is crucial for elucidating the complex reaction mechanisms involved in the formation and subsequent degradation of benzylpenicilloate. Its formation occurs via the hydrolysis of the β-lactam ring of benzylpenicillin, a reaction that can be catalyzed by enzymes (like β-lactamase) or occur under specific pH conditions. researchgate.netcetjournal.it

Formation Mechanism (β-Lactam Hydrolysis): Computational studies can model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. By calculating the potential energy surface for this reaction, researchers can identify the transition state structure and determine the activation energy. This provides a quantitative measure of the reaction barrier and helps explain the lability of the β-lactam ring.

Degradation Pathways: Benzylpenicilloic acid (the protonated form of the anion) is itself unstable and can undergo further degradation. researchgate.net One significant pathway is decarboxylation to form benzylpenilloic acid. researchgate.netnih.gov Computational modeling can simulate this process by:

Modeling the Reaction Coordinate: Defining the bond-breaking (C-COOH) and bond-forming events along the reaction pathway.

Locating the Transition State: Finding the highest energy point along this pathway.

These simulations can also investigate the influence of solvent molecules and pH (by modeling protonated or deprotonated states) on the reaction barriers, explaining experimental observations such as the different degradation products found at varying pH levels. researchgate.net

Electronic Structure Calculations and Reactivity Descriptors

Electronic structure calculations provide fundamental insights into the chemical reactivity of this compound. Using data from quantum chemical calculations, various reactivity descriptors can be derived based on conceptual DFT. researchgate.net These descriptors help to predict how and where the molecule will react.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions susceptible to electrophilic attack (electron-donating sites), while the LUMO points to sites prone to nucleophilic attack (electron-accepting sites). For the benzylpenicilloate anion, the HOMO is typically localized on the carboxylate groups, indicating their high nucleophilicity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas that are attractive to electrophiles, such as the carboxylate oxygen atoms. Blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

Global Reactivity Descriptors: These provide a general measure of the molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A lower value implies higher reactivity.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.net

Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.net

Table 2: Illustrative Calculated Reactivity Descriptors for Benzylpenicilloate Anion

| Descriptor | Definition | Predicted Locus/Interpretation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | High energy, localized on carboxylates, indicating nucleophilic sites |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy, potential sites for electron acceptance |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A relatively low value suggests higher reactivity compared to stable molecules |

Docking Studies of Penicilloate (B82564) Interactions with Chemical Entities (Non-Biological)

While most docking studies focus on biological targets, molecular docking can also be employed to investigate the interaction of benzylpenicilloate with non-biological chemical entities. These studies are relevant for applications in materials science, analytical chemistry, and environmental science. The goal is to predict the preferred binding orientation and affinity of the penicilloate molecule to a specific surface or within a defined cavity.

Examples of non-biological docking and interaction studies include:

Interaction with Nanoparticles: Simulating the adsorption of benzylpenicilloate onto the surface of nanoparticles, such as gold or silica (B1680970). nih.gov Such studies can predict binding energies and geometries, which is useful for designing sensors or drug delivery systems.

Binding to Separation Media: Modeling the interaction with stationary phases used in chromatography. Docking can help understand the retention mechanism by calculating the interaction energy between benzylpenicilloate and the functional groups of the chromatographic material.

Confinement in Nanopores: Studying the behavior of benzylpenicilloate within nanoporous materials like zeolites or metal-organic frameworks. epj-conferences.org These simulations can reveal how confinement affects the molecule's conformation and stability.